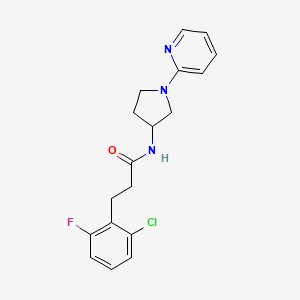

3-(2-chloro-6-fluorophenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)propanamide

Description

The compound 3-(2-chloro-6-fluorophenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)propanamide is a propanamide derivative featuring a 2-chloro-6-fluorophenyl group and a pyrrolidine ring substituted with pyridin-2-yl. Its structure combines halogenated aromatic and nitrogen-containing heterocyclic moieties, which are common in pharmacologically active molecules.

Properties

IUPAC Name |

3-(2-chloro-6-fluorophenyl)-N-(1-pyridin-2-ylpyrrolidin-3-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClFN3O/c19-15-4-3-5-16(20)14(15)7-8-18(24)22-13-9-11-23(12-13)17-6-1-2-10-21-17/h1-6,10,13H,7-9,11-12H2,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTPYBPCQJDDGDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1NC(=O)CCC2=C(C=CC=C2Cl)F)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClFN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(2-chloro-6-fluorophenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)propanamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound is characterized by the following molecular formula: with a molecular weight of approximately 348.82 g/mol. Its structure includes a chloro-fluorophenyl group and a pyridinyl-pyrrolidinyl moiety, which are significant for its biological interactions.

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit various biological activities, including:

- Antibacterial Activity : Several studies have reported that pyrrolidine derivatives demonstrate significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, the minimum inhibitory concentration (MIC) values for related compounds ranged from 4.69 to 156.47 µM against various bacterial strains, such as Staphylococcus aureus and Escherichia coli .

- Antifungal Activity : The compound also shows antifungal properties, with MIC values reported against Candida albicans and Fusarium oxysporum .

- Thrombin Inhibition : Related compounds have been identified as potent thrombin inhibitors, with inhibition constants (K(i)) ranging from 0.7 to 33.9 nM. This suggests potential applications in anticoagulant therapies .

Antimicrobial Efficacy

A study conducted on pyrrolidine derivatives revealed that halogen substituents significantly enhance antimicrobial activity. The presence of chlorine and fluorine atoms in the structure was linked to increased potency against bacterial strains .

| Compound Name | MIC (µM) against S. aureus | MIC (µM) against E. coli |

|---|---|---|

| Compound A | 5.64 | 8.33 |

| Compound B | 11.29 | 13.40 |

Thrombin Inhibition Studies

In another investigation focusing on thrombin inhibition, the best-performing derivative containing a pyridine ring showed an impressive K(i) of 0.7 nM, indicating that modifications in the substituents can lead to enhanced biological activity .

Structure-Activity Relationship (SAR)

The structural modifications of the compound play a crucial role in its biological activity. The presence of electron-withdrawing groups (EWGs), such as chlorine and fluorine, at specific positions on the aromatic rings has been shown to improve both antibacterial and antifungal activities .

Comparison with Similar Compounds

Substituent Variations in Propanamide Derivatives

Several analogs share the propanamide backbone but differ in substituents, impacting physicochemical and biological properties:

Key Observations :

- Halogenation: The target compound’s dual chloro-fluoro substitution may improve binding affinity compared to mono-halogenated analogs .

- Heterocyclic Influence : The pyrrolidine-pyridine moiety in the target compound likely enhances conformational flexibility compared to rigid pyridazine derivatives .

Research Findings and Trends

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.